molecular formula C8H4F6 B1393096 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene CAS No. 1214334-37-8

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene

Cat. No. B1393096
CAS RN: 1214334-37-8
M. Wt: 214.11 g/mol
InChI Key: UNTBPZRWGKUXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene, also known as 1,2-bis(difluoromethyl)fluorobenzene, is a halogenated aromatic compound that has been extensively studied in recent years due to its unique properties and potential applications.

Scientific Research Applications

Pharmaceutical Research

This compound serves as a high-quality reference standard in pharmaceutical testing . Its unique structure allows for the creation of novel pharmaceuticals, particularly in the development of new therapeutic agents where the incorporation of fluorine can enhance biological activity and metabolic stability.

Late-stage Difluoromethylation

The compound is involved in late-stage difluoromethylation processes, which are crucial for modifying the properties of bioactive molecules . This technique is valuable for the site-selective installation of difluoromethyl groups onto large biomolecules, including proteins, potentially altering their function or stability.

High-Temperature Proton Exchange Membrane Fuel Cells

In the field of energy, this compound is used to synthesize polybenzimidazole polymers with trifluoromethyl substituents . These materials are essential for high-temperature proton exchange membrane fuel cells, which are promising for clean energy applications due to their high reaction kinetics and tolerance to carbon monoxide.

Fluorophore Development

The compound’s structure is beneficial for the development of single-benzene-based fluorophores . These fluorophores are important in bioimaging and diagnostics, where they can be used to label molecules or cells, allowing for the visualization of biological processes in real-time.

properties

IUPAC Name

2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTBPZRWGKUXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673323
Record name 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene

CAS RN

1214334-37-8
Record name 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 5
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.